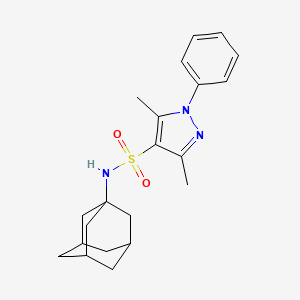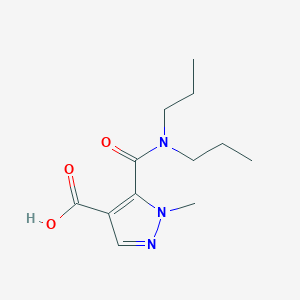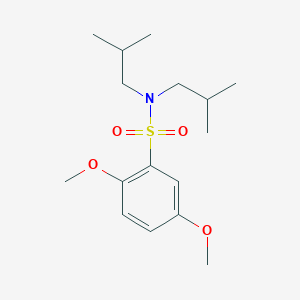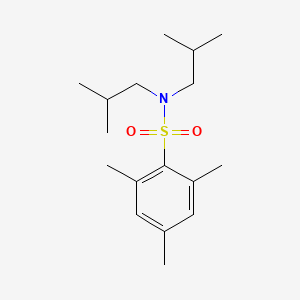
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, commonly known as TMBPS, is a sulfonamide compound that has been widely used in scientific research. This compound has gained popularity due to its unique properties and its ability to act as a potent inhibitor of various enzymes.
作用機序
TMBPS acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing its activity. The sulfonamide group of TMBPS acts as a mimic of the peptide bond in the substrate, and the hydrophobic groups of TMBPS interact with the hydrophobic residues in the enzyme's active site. This interaction leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
TMBPS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. TMBPS has also been shown to increase bone density and to prevent bone loss in osteoporosis. Additionally, TMBPS has been found to have neuroprotective effects and to improve cognitive function in Alzheimer's disease.
実験室実験の利点と制限
TMBPS has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under various conditions, making it suitable for use in different experiments. However, TMBPS has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the use of TMBPS in scientific research. One direction is the development of TMBPS-based inhibitors for the treatment of various diseases. Another direction is the use of TMBPS as a fluorescent probe for the detection of metal ions in biological systems. Additionally, TMBPS can be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Conclusion:
In conclusion, 2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, or TMBPS, is a sulfonamide compound that has been widely used in scientific research. It has shown promising results in the treatment of various diseases and has been used as an inhibitor of enzymes, a fluorescent probe, and a ligand for the synthesis of metal complexes. TMBPS has several advantages for lab experiments but also has some limitations. There are several future directions for the use of TMBPS in scientific research, including the development of TMBPS-based inhibitors and the use of TMBPS as a fluorescent probe and a ligand for the synthesis of metal complexes.
合成法
TMBPS can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.
科学的研究の応用
TMBPS has been extensively used as an inhibitor of various enzymes, including carbonic anhydrases, metalloproteinases, and serine proteases. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. TMBPS has shown promising results in the treatment of various diseases such as cancer, osteoporosis, and Alzheimer's disease.
特性
IUPAC Name |
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S/c1-12(2)10-18(11-13(3)4)21(19,20)17-15(6)8-14(5)9-16(17)7/h8-9,12-13H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXQXWKQCHXPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

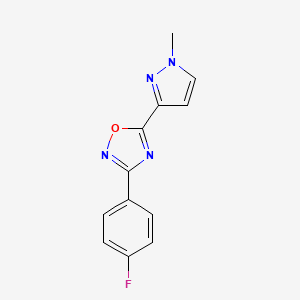


![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
